3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID
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Overview
Description
3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with a 2-(2-methylphenoxy)acetamido group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the following steps:
Formation of 2-(2-methylphenoxy)acetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation Reaction: The 2-(2-methylphenoxy)acetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying enzyme interactions and inhibition.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-methylphenyl)acetamido]benzoic acid
- 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-chloro-2-(1-naphthyloxyacetamido)benzoic acid
Uniqueness
3-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specific research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11-5-2-3-8-14(11)21-10-15(18)17-13-7-4-6-12(9-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWPKEDNMDEAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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